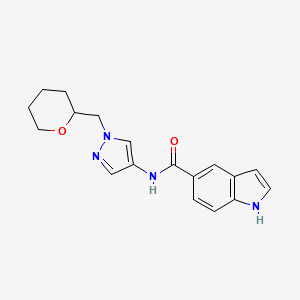

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

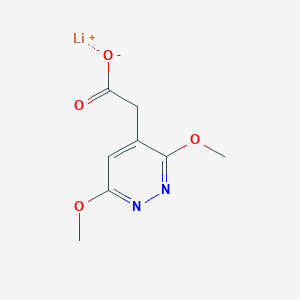

The compound “N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a pyran ring, a pyrazole ring, and an indole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring is a six-membered ring with one oxygen atom, the pyrazole ring is a five-membered ring with two nitrogen atoms, and the indole ring is a fused ring system containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyran ring might undergo reactions at the oxygen atom or the carbon atoms, the pyrazole ring might react at the nitrogen atoms, and the indole ring is likely to undergo electrophilic substitution at the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution .Scientific Research Applications

Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides

Microwave-assisted synthesis techniques have been applied to generate tetrazolyl pyrazole amides efficiently. This method results in compounds with potential applications due to their bactericidal, pesticidal, herbicidal, and antimicrobial activities. The rapid synthesis process offers an advantage over traditional methods, highlighting the versatility of pyrazole amides in chemical research and potential industrial applications Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011.

Anticancer Evaluation of Pyrazole–Indole Hybrids

A novel approach to drug discovery involves the molecular hybridization of indole derivatives with the pyrazole moiety, leading to the development of potent antitumor agents. These compounds exhibit significant cytotoxicity against various human cancer cell lines, including colorectal, breast, liver, and lung carcinoma. This research underscores the therapeutic potential of pyrazole–indole hybrids in cancer treatment Ashraf S. Hassan, G. Moustafa, H. Awad, E. Nossier, & M. Mady, 2021.

Oxidative C-C/N-N Bond-Formation Cascade

The development of new synthetic pathways for pyrazoles, including oxidative C-C/N-N bond-formation cascades, offers a novel approach to creating biologically active compounds like anti-inflammatory drugs and insecticides. This method emphasizes the role of pyrazoles in medicinal chemistry and pest control Julia J. Neumann, Mamta Suri, & F. Glorius, 2010.

Antimicrobial Activity of Pyran Carboxamide Derivatives

The synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives reveals their potential as antimicrobial agents. Specific compounds within this class demonstrate higher antibacterial activity against key pathogens compared to others, highlighting the importance of pyran carboxamides in developing new antimicrobial treatments M. Aytemi̇r, D. Erol, R. Hider, & M. Özalp, 2003.

Future Directions

properties

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-18(14-4-5-17-13(9-14)6-7-19-17)21-15-10-20-22(11-15)12-16-3-1-2-8-24-16/h4-7,9-11,16,19H,1-3,8,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFNRRBFXFFBDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2996600.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2996607.png)

![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996608.png)

![[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2996614.png)

![3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride](/img/structure/B2996616.png)

![6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2996618.png)

![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2996620.png)